molecular formula C17H14N4O2 B1398059 4-({[4-(吡啶-3-基)嘧啶-2-基]氨基}甲基)苯甲酸 CAS No. 849235-68-3

4-({[4-(吡啶-3-基)嘧啶-2-基]氨基}甲基)苯甲酸

货号: B1398059
CAS 编号: 849235-68-3
分子量: 306.32 g/mol
InChI 键: WTKURPVKNVDIFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid” is a chemical compound with the molecular formula C17H14N4O2 . It has a molecular weight of 306.32 g/mol . This compound is also known by its CAS number 849235-68-3 .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21) . The Canonical SMILES for this compound is C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.32 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of this compound is 306.11167570 g/mol . The Topological Polar Surface Area of this compound is 88 Ų .

科学研究应用

荧光性能

已经探索了4-({[4-(吡啶-3-基)嘧啶-2-基]氨基}甲基)苯甲酸及其衍生物的独特荧光性能。例如,Srivastava等人(2017年)合成了在溶液和固态中均表现出发光的化合物,显示了在光学材料和传感器中的潜在应用(Srivastava et al., 2017)

分析化学应用

在分析化学领域,这种化合物的衍生物已被用于质量控制和分离过程。Ye等人(2012年)开发了一种非水毛细管电泳分离方法,用于伊马替尼甲磺酸盐及相关物质,展示了该化合物在分析方法学中的作用(Ye et al., 2012)

结构和物理化学研究

已合成并分析了该化合物的衍生物,以了解其结构和物理化学特性。Tzimopoulos等人(2010年)研究了相关化合物的三有机锡酯,为材料科学和配位化学提供了关于其分子结构和相互作用的见解(Tzimopoulos et al., 2010)

药物合成

在制药研究中,这种化合物的衍生物已被合成为类似尼洛替尼的药物开发过程的一部分,如Yankun等人(2011年)所报道。这说明了该化合物在药物化学和药物开发中的重要性(Yankun et al., 2011)

抗菌活性

已经探索了该化合物及其衍生物的潜在抗菌活性。Kalshetty等人(2013年)进行了类似的研究,合成了来自相关化合物的席夫碱配体和金属配合物,展示了其抗菌性能,突显了其在对抗微生物感染中的潜力(Kalshetty et al., 2013)

抗肿瘤剂

Gangjee等人(2005年)设计并合成了作为抗肿瘤剂的衍生物,展示了该化合物在癌症研究和治疗中的实用性(Gangjee et al., 2005)

作用机制

Target of Action

The primary target of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

This compound acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, preventing the phosphorylation of tyrosine residues on the target proteins. This inhibition disrupts the signal transduction pathways, leading to decreased cell proliferation and increased cell death .

Biochemical Pathways

The inhibition of tyrosine kinase by this compound affects multiple biochemical pathways. It primarily impacts the signal transduction pathways involved in cell growth and proliferation. By inhibiting these pathways, the compound can control the growth of cells, particularly those in cancerous conditions .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may be administered orally and absorbed in the gastrointestinal tract. The compound’s bioavailability, half-life, and elimination routes are areas of ongoing research.

Result of Action

The result of the action of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is a decrease in cell proliferation and an increase in cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as chronic myelogenous leukemia .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability Additionally, the compound’s effectiveness may be influenced by the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

生化分析

Biochemical Properties

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit the activity of tyrosine kinases, which are enzymes that transfer phosphate groups from ATP to specific tyrosine residues on proteins. This inhibition is significant in the treatment of certain cancers, as it can prevent the proliferation of cancer cells. The compound forms hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, thereby blocking their activity .

Cellular Effects

The effects of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting the signaling pathways that promote cell growth and survival . Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing the phosphorylation of target proteins. This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site . The inhibition of tyrosine kinase activity leads to a cascade of downstream effects, including the inhibition of cell proliferation and induction of apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound must be carefully monitored to ensure consistent results in experimental studies.

Dosage Effects in Animal Models

The effects of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tyrosine kinase activity and suppress tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in preclinical studies.

Metabolic Pathways

4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also interact with other enzymes and cofactors involved in metabolic processes, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . It may also bind to specific proteins that facilitate its transport and accumulation in target tissues. These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit tyrosine kinases. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name

4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKURPVKNVDIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849235-68-3
Record name 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 41 (3.68 g, 11.5 mmol) in a mixture of THF (23 ml) and MeOH (23 ml) was added a solution of LiOH—H2O (1.06 g, 25.3 mmol) in water (11.5 ml) at room temperature. The reaction mixture was stirred at 40° C. overnight, cooled to the room temperature, and an aqueous solution of HCl (12.8 ml, 2N) was added (pH˜4-5). The mixture was concentrated to dryness; the formed solid was triturated with water, filtered off, washed with minimum H2O and dried to afford the title compound 42 (3.44 g, 95%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ(ppm): 12.83 (bs, 1H), 9.23 (bs, 1H), 8.73-8.66 (m, 1H) 8.46-8.36 [m, included at 8.42 (d, J=5.1 Hz), 2H], 8.02 (t, J=6.3 Hz, 1H), 7.91 (d, J=8.2 Hz, 2H), 7.60-7.40 (m, 3H), 7.28 (d, J=5.1 Hz, 1H), 4.67 (d, J=6.3 Hz, 2H).
Name
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
LiOH—H2O
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.8 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 3
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Reactant of Route 6
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。